molecular formula C28H24FN5 B11212582 7-(4-fluorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-fluorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11212582
M. Wt: 449.5 g/mol
InChI Key: FTYFKBYISRJYOC-UHFFFAOYSA-N
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Description

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, phenyl, and phenylpiperazine groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactionsThe final step often involves the coupling of the pyrrolopyrimidine intermediate with phenylpiperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidine oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The compound’s fluorophenyl and phenyl groups play a key role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity, while the phenylpiperazine moiety contributes to its overall stability and solubility .

Properties

Molecular Formula

C28H24FN5

Molecular Weight

449.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H24FN5/c29-22-11-13-24(14-12-22)34-19-25(21-7-3-1-4-8-21)26-27(30-20-31-28(26)34)33-17-15-32(16-18-33)23-9-5-2-6-10-23/h1-14,19-20H,15-18H2

InChI Key

FTYFKBYISRJYOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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